Boc-4-硝基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

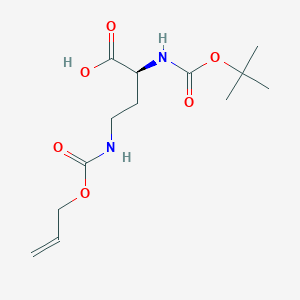

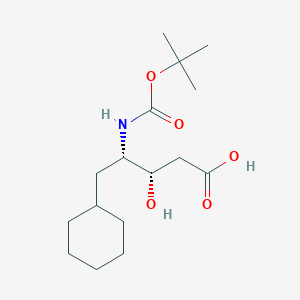

Boc-4-nitro-D-phenylalanine is a derivative of phenylalanine . It is a white to light yellow solid . It is used in research and has applications in peptide synthesis .

Synthesis Analysis

The synthesis of Boc-4-nitro-D-phenylalanine involves the use of 4-nitro-L-phenylalanine and substituted anilines with propylphosphonic anhydride (T3P®) as a coupling reagent . The Boc group is stable towards most nucleophiles and bases, making it suitable for orthogonal protection strategies .Molecular Structure Analysis

The molecular formula of Boc-4-nitro-D-phenylalanine is C14H18N2O6 . It contains a total of 40 bonds, including 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

Boc-4-nitro-D-phenylalanine is used in Boc solid-phase peptide synthesis . The Boc group can be removed under anhydrous acidic conditions .Physical And Chemical Properties Analysis

Boc-4-nitro-D-phenylalanine has a molecular weight of 310.30 . It is insoluble in water . It should be stored at temperatures between 2-8°C .科学研究应用

Chelation Therapy Research

Boc-4-nitro-D-phenylalanine derivatives have been studied for their potential as powerful ferrous ion chelators, which could offer protection against oxidative damage by removing iron from the system .

Peptide Self-Assembly

This compound is involved in the self-assembly of peptides, which is a critical process in nanomedicine for drug delivery, biomaterials, and therapeutic applications. The Phe-Phe motif, to which Boc-4-nitro-D-phenylalanine contributes, is particularly significant in this field .

Synthesis of Amide Derivatives

Boc-4-nitro-D-phenylalanine has been used in the synthesis of amide derivatives with good yield, utilizing propylphosphonic anhydride (T3P) as a coupling reagent. These derivatives are then characterized through various spectral studies such as IR, LC–MS, 1H and 13C NMR .

Nanomorphology Characterization

The self-assembled nanostructures of Boc-4-nitro-D-phenylalanine derivatives exhibit unique nanomorphologies that are characterized for their potential applications in nanomedicine .

Quantum Confinement Studies

The optical absorption and photoluminescence of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine nanostructures show step-like peaks indicating quantum confinement, which is a phenomenon that could have implications in various scientific fields .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-nitro-D-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。